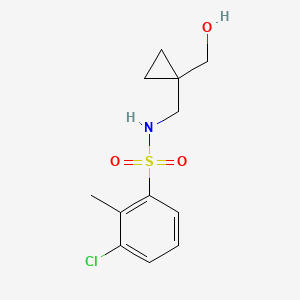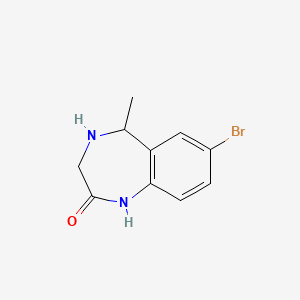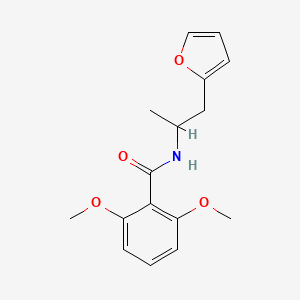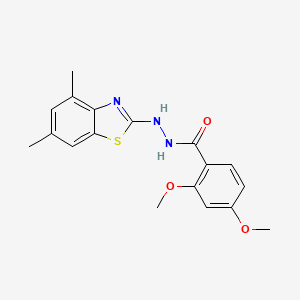
3-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methylbenzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed by Pfizer and was initially intended to be used as an immunosuppressant for the treatment of autoimmune diseases. However, its potential as a therapeutic agent for various other diseases is now being explored.
科学的研究の応用
Oxidation of Hydrocarbons
Sulfonamide compounds have been explored for their reactivity in the oxidation of hydrocarbons. For instance, water-soluble organic compounds are selectively oxidized by aqueous solutions of chloroplatinum salts, where compounds like p-toluenesulfonic acid undergo stepwise hydroxylation to alcohol and aldehyde, showcasing the reactivity and potential for modification of sulfonamide structures in organic synthesis and functional group transformations (Labinger et al., 1993).
Anticancer Effects
New dibenzensulfonamides have been synthesized and investigated for their anticancer effects, including inducing apoptosis and autophagy pathways in cancer cell lines. These compounds have also been evaluated for their inhibitory effects on carbonic anhydrase isoenzymes associated with tumor cells, demonstrating the potential therapeutic applications of sulfonamide compounds in cancer treatment (Gul et al., 2018).
Chemical Synthesis and Reactivity
Sulfonamides have been utilized as intermediates in chemical syntheses, such as the preparation of chlorinating reagents. N-chloro-N-methoxybenzenesulfonamide serves as an example of a reactive chlorinating agent that has been prepared and applied for the chlorination of various organic substrates, highlighting the versatility of sulfonamides in synthetic organic chemistry (Xiao-Qiu Pu et al., 2016).
Hypoglycemic Agents
The synthesis of sulfonamide compounds has also been explored in the context of developing hypoglycemic agents. This application demonstrates the utility of sulfonamides in medicinal chemistry, particularly in the design and synthesis of compounds with potential therapeutic effects on metabolic disorders (Suzue & Irikura, 1968).
特性
IUPAC Name |
3-chloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c1-9-10(13)3-2-4-11(9)18(16,17)14-7-12(8-15)5-6-12/h2-4,14-15H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJIKIZQOHGMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-Naphtho[1,8-bc]thiophen-2-one](/img/structure/B2744986.png)
![N-benzyl-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2744987.png)

![7-tert-Butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2744993.png)
![3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2744995.png)





![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2745002.png)
![6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2745005.png)

![Bis[4-(dimethylamino)-3-nitrophenyl]methanone](/img/structure/B2745009.png)